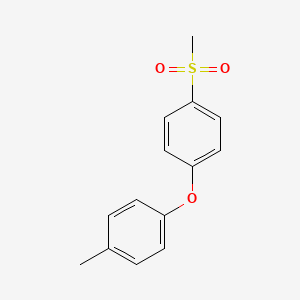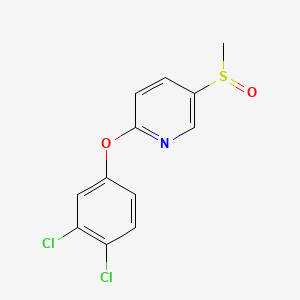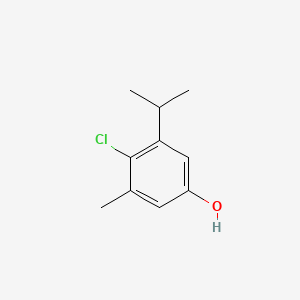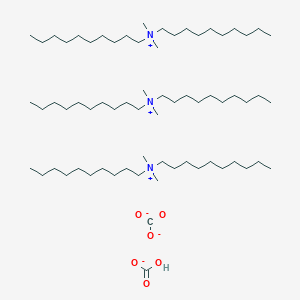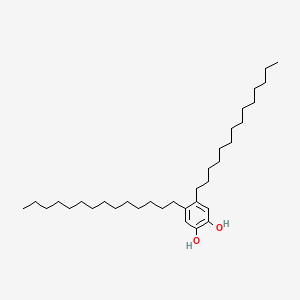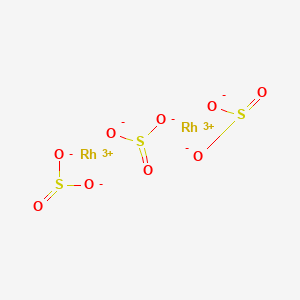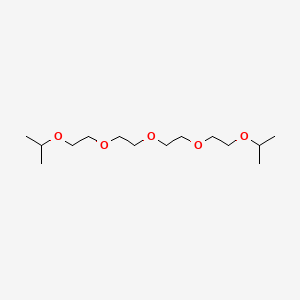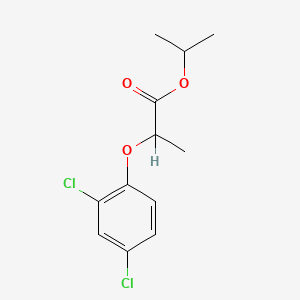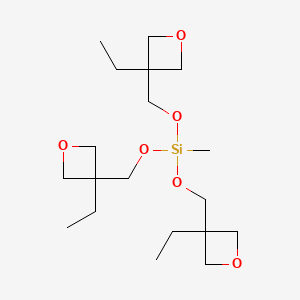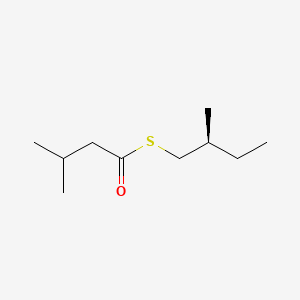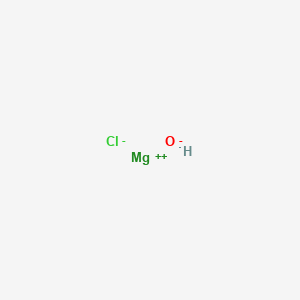
Magnesium chloride hydroxide (MgCl(OH))
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Magnesium chloride hydroxide (MgCl(OH)) is an inorganic compound that combines magnesium, chlorine, and hydroxide ions. It is a white crystalline solid that is highly soluble in water. This compound is often used in various industrial and scientific applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Magnesium chloride hydroxide can be synthesized through several methods. One common approach involves the reaction of magnesium hydroxide with hydrochloric acid:
Mg(OH)2+HCl→MgCl(OH)+H2O
Another method involves the reaction of magnesium oxide with hydrochloric acid:
MgO+HCl→MgCl(OH)+H2O
Industrial Production Methods
Industrial production of magnesium chloride hydroxide typically involves the extraction of magnesium chloride from brine or seawater, followed by the controlled addition of a base such as sodium hydroxide to precipitate magnesium hydroxide. The resulting magnesium hydroxide is then treated with hydrochloric acid to produce magnesium chloride hydroxide.
化学反応の分析
Types of Reactions
Magnesium chloride hydroxide undergoes various chemical reactions, including:
Acid-Base Reactions: Reacts with acids to form magnesium salts and water.
Precipitation Reactions: Forms precipitates when reacted with certain anions.
Hydrolysis: Hydrolyzes in water to form magnesium hydroxide and hydrochloric acid.
Common Reagents and Conditions
Acids: Hydrochloric acid, sulfuric acid.
Bases: Sodium hydroxide, potassium hydroxide.
Solvents: Water, ethanol.
Major Products
Magnesium Salts: Such as magnesium chloride, magnesium sulfate.
Water: As a byproduct in many reactions.
科学的研究の応用
Magnesium chloride hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the preparation of biological buffers and as a component in cell culture media.
Medicine: Utilized in antacid formulations and as a laxative.
Industry: Applied in the production of magnesium metal, as a de-icing agent, and in wastewater treatment.
作用機序
The mechanism by which magnesium chloride hydroxide exerts its effects varies depending on its application:
Antacid: Neutralizes stomach acid by reacting with hydrochloric acid to form magnesium chloride and water.
Laxative: Draws water into the intestines, promoting bowel movements.
Industrial: Acts as a source of magnesium ions in various chemical processes.
類似化合物との比較
Magnesium chloride hydroxide can be compared with other magnesium compounds such as:
Magnesium Chloride (MgCl₂): More soluble in water and commonly used as a de-icing agent and in the production of magnesium metal.
Magnesium Hydroxide (Mg(OH)₂): Less soluble in water, used as an antacid and laxative.
Magnesium Oxide (MgO): Used as a refractory material and in the production of magnesium metal.
Conclusion
Magnesium chloride hydroxide is a versatile compound with numerous applications in chemistry, biology, medicine, and industry. Its unique chemical properties make it valuable for various scientific and industrial processes.
特性
CAS番号 |
13759-24-5 |
|---|---|
分子式 |
ClHMgO |
分子量 |
76.76 g/mol |
IUPAC名 |
magnesium;chloride;hydroxide |
InChI |
InChI=1S/ClH.Mg.H2O/h1H;;1H2/q;+2;/p-2 |
InChIキー |
RNDIHDKIZRODRW-UHFFFAOYSA-L |
正規SMILES |
[OH-].[Mg+2].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


